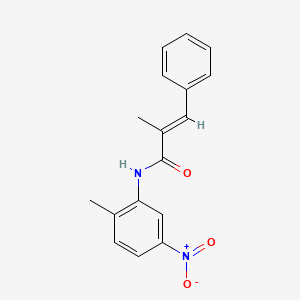![molecular formula C19H21ClN2O2 B5779446 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain. Activation of these receptors leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. This ultimately leads to changes in neuronal activity, neurotransmitter release, and gene expression, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to produce a range of biochemical and physiological effects, including changes in serotonin release, dopamine release, and glutamate release. It has also been shown to increase heart rate, blood pressure, and body temperature, as well as induce anxiety, agitation, and hallucinations in some individuals. These effects are thought to be mediated by its actions on the 5-HT2A and 5-HT2C receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its specificity for the 5-HT2A and 5-HT2C receptors, which allows for targeted manipulation of these receptors. It also has a relatively short half-life, which makes it easier to control its effects. However, one limitation is its potential for inducing adverse effects such as anxiety and agitation, which can confound experimental results.
Direcciones Futuras
There are several future directions for research related to 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine. One area of interest is its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the reward system, which could have implications for the treatment of addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on the central nervous system, as well as its potential for inducing adverse effects.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the condensation of 1-(2-chlorophenyl)piperazine with 4-methylphenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MCPP has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. 1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been used to study the effects of serotonin on mood, cognition, and behavior.
Propiedades
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOVZJOPABVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)



![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)